molecular formula C24H27ClN4O5 B2773102 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351641-40-1

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate

Cat. No.: B2773102
CAS No.: 1351641-40-1
M. Wt: 486.95
InChI Key: DVLZKGTYEXIKCJ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole group, a piperidine group, and an acetamide group. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and are found in many pharmaceuticals and natural products . Acetamides are a type of amide and are often used in organic synthesis .


Molecular Structure Analysis

The benzimidazole group is a bicyclic heteroarene, the piperidine is a cyclic amine, and the acetamide group contains a carbonyl and an amine . These groups all have distinct properties that would influence the overall properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzimidazole and acetamide groups could participate in hydrogen bonding, influencing its solubility and reactivity . The piperidine ring could influence the compound’s conformation and reactivity .

Scientific Research Applications

Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition

Compounds structurally related to the given chemical, such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, have been identified for potential therapeutic applications in diseases involving ACAT-1 overexpression. For example, Shibuya et al. (2018) discussed the discovery of an aqueous-soluble potent inhibitor demonstrating significant selectivity for human ACAT-1 over ACAT-2. This specificity suggests potential utility in treating conditions associated with ACAT-1 overexpression, highlighting a significant area of therapeutic research for related compounds (Shibuya et al., 2018).

Histamine H3-Receptor Antagonists

The study of imidazole replacement in histamine H(3)-receptor antagonists reveals the nuanced balance between maintaining affinity and achieving desired biological activity when altering core structures. Meier et al. (2001) explored the replacement of the imidazole moiety with a piperidine unit in various structural classes of H(3)-receptor antagonists, indicating that such modifications can maintain in vitro affinities and in vivo potency in certain derivatives. This research underscores the potential for structural analogs of the given compound to serve as novel therapeutic agents, particularly in the context of histamine receptor modulation (Meier et al., 2001).

Antimicrobial and Antifungal Activities

Research on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives by Mokhtari and Pourabdollah (2013) demonstrated the antimicrobial and antifungal efficacy of compounds within this class. Their study highlighted the importance of specific substituents on the benzothiazole ring for enhancing anticandidal activity, suggesting that modifications to the chemical structure of compounds like the one could yield potent antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis and Application in Medicinal Chemistry

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving components like piperidine highlights the versatility and potential utility of related compounds in medicinal chemistry. Goli-Garmroodi et al. (2015) described efficient synthesis methods yielding compounds in good to excellent yields, pointing towards the ease of generating structurally complex derivatives for further biological evaluation (Goli-Garmroodi et al., 2015).

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZKGTYEXIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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